2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic Acid
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Overview
Description
2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic acid is a compound of significant interest in the field of organic chemistry. It features a difluoromethyl group, which is known for its ability to enhance the biological activity of molecules. The presence of the methoxy group further contributes to its unique chemical properties, making it a valuable compound for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions . The methoxy group can be introduced through nucleophilic substitution reactions using methanol or other methoxy-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, often utilizing metal-based catalysts to enhance the efficiency and selectivity of the reaction . The use of continuous flow reactors can also improve the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic acid can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Methanol or other alcohols in the presence of a strong base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to enzymes or receptors, potentially inhibiting their activity . The methoxy group can also contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylbenzamidoacetic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Methoxybenzamidoacetic acid: Lacks the difluoromethyl group, resulting in different chemical properties and biological activity.
Uniqueness
2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic acid is unique due to the presence of both the difluoromethyl and methoxy groups, which together enhance its chemical stability, biological activity, and potential therapeutic applications .
Properties
Molecular Formula |
C11H11F2NO4 |
---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
2-[[4-(difluoromethyl)-3-methoxybenzoyl]amino]acetic acid |
InChI |
InChI=1S/C11H11F2NO4/c1-18-8-4-6(2-3-7(8)10(12)13)11(17)14-5-9(15)16/h2-4,10H,5H2,1H3,(H,14,17)(H,15,16) |
InChI Key |
WNDSZZJIPJVWTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCC(=O)O)C(F)F |
Origin of Product |
United States |
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